molecular formula C10H8FN3O2 B2529931 methyl 3-fluoro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate CAS No. 866009-43-0

methyl 3-fluoro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate

Cat. No.: B2529931
CAS No.: 866009-43-0
M. Wt: 221.191
InChI Key: KXDQCVZGWJKRMH-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate is a useful research compound. Its molecular formula is C10H8FN3O2 and its molecular weight is 221.191. The purity is usually 95%.
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Scientific Research Applications

Microwave-Assisted Synthesis and Analgesic Potential

A study on the microwave-assisted synthesis of benzylideneamino triazole-thione derivatives of flurbiprofen highlighted an efficient synthesis method and evaluated their in vivo analgesic activity. This research demonstrates the biological significance of triazole derivatives in developing potential analgesic agents (Zaheer et al., 2021).

Catalyst-Free Synthesis and Structural Studies

Another study explored the catalyst- and solvent-free synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide through microwave-assisted Fries rearrangement. This research underscores the importance of triazole compounds in facilitating novel synthesis pathways and their potential applications in designing new chemical entities with structural and theoretical significance (Moreno-Fuquen et al., 2019).

Inhibitory Kinetics on Tyrosinase Activity

The synthesis of triazole Schiff's base derivatives and their inhibitory effects on tyrosinase activity were studied, indicating the potential of triazole derivatives in developing antityrosinase agents. This suggests a research avenue for the use of triazole compounds in addressing conditions associated with melanin overproduction, such as hyperpigmentation (Yu et al., 2015).

Antimicrobial and Antitubulin Activities

Further research into triazole compounds, such as the synthesis of 4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid, revealed unexpected synthesis routes and structural elucidation, demonstrating antimicrobial activity. This highlights the potential of triazole derivatives as antimicrobial agents and their role in developing new pharmaceuticals (Kariuki et al., 2022).

Properties

IUPAC Name

methyl 3-fluoro-4-(1,2,4-triazol-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O2/c1-16-10(15)7-2-3-9(8(11)4-7)14-6-12-5-13-14/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXDQCVZGWJKRMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2C=NC=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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